molecular formula C13H10FNO3 B6389688 6-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID CAS No. 1261897-04-4

6-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID

Cat. No.: B6389688
CAS No.: 1261897-04-4
M. Wt: 247.22 g/mol
InChI Key: PDDAHSSOYJGAAL-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-Methoxyphenyl)Nicotinic Acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol It is a derivative of nicotinic acid, featuring a fluorine and methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluoro-3-Methoxyphenyl)Nicotinic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for forming carbon-carbon bonds . The process generally involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under the influence of a palladium catalyst.

Industrial Production Methods: Industrial production of nicotinic acid derivatives often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges. Alternative green chemistry methods are being explored to mitigate these issues.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluoro-3-Methoxyphenyl)Nicotinic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized forms.

    Reduction: Formation of reduced derivatives.

    Substitution: Halogenation, nitration, and other electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(4-Fluoro-3-Methoxyphenyl)Nicotinic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-Methoxyphenyl)Nicotinic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 5-(4-Fluoro-3-Methoxyphenyl)Nicotinic Acid
  • 6-(3-Fluoro-4-Methoxyphenyl)Nicotinic Acid

Comparison: 6-(4-Fluoro-3-Methoxyphenyl)Nicotinic Acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This structural variation can lead to differences in chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

6-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-6-8(2-4-10(12)14)11-5-3-9(7-15-11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDAHSSOYJGAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687568
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-04-4
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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